{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine
Overview
Description
{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine is a complex organic compound that features a thiazole ring substituted with a bromophenyl group and an amine group attached to a methoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Attachment of the Methoxyethyl Chain: The final step involves the nucleophilic substitution reaction where the thiazole derivative reacts with 2-methoxyethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for targeting specific biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which {[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine exerts its effects is primarily through its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine
- {[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine
- {[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-ethoxyethyl)amine
Uniqueness
The uniqueness of {[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]methyl]-2-methoxyethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2OS/c1-17-6-5-15-8-13-16-12(9-18-13)10-3-2-4-11(14)7-10/h2-4,7,9,15H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFINDRNHRWEDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC(=CS1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.